9-benzyl-3-chloro-9H-carbazole
Overview
Description
9-benzyl-3-chloro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a benzyl group at the 9-position and a chlorine atom at the 3-position of the carbazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3-chloro-9H-carbazole typically involves the following steps:
N-Benzylation of Carbazole: The initial step involves the benzylation of carbazole at the nitrogen atom. This can be achieved using benzyl chloride in the presence of a base such as potassium carbonate.
Chlorination: The next step is the chlorination of the benzylated carbazole at the 3-position. This can be accomplished using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3-chloro-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the benzyl group or the carbazole ring.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution: 3-amino-9-benzyl-9H-carbazole, 3-thio-9-benzyl-9H-carbazole.
Oxidation: this compound-1,4-dione.
Reduction: this compound-1-ol.
Scientific Research Applications
9-benzyl-3-chloro-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Employed in the development of advanced materials with unique optical and electronic properties.
Catalysis: Utilized as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 9-benzyl-3-chloro-9H-carbazole depends on its application:
In Pharmaceuticals: The compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation.
In Organic Electronics: The compound’s electronic properties, such as charge transport and light emission, are influenced by the conjugated carbazole ring and the substituents at the 9- and 3-positions.
Comparison with Similar Compounds
Similar Compounds
9-benzyl-9H-carbazole: Lacks the chlorine atom at the 3-position, resulting in different reactivity and applications.
3-chloro-9H-carbazole: Lacks the benzyl group at the 9-position, affecting its solubility and electronic properties.
9-ethyl-9H-carbazole: Contains an ethyl group instead of a benzyl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
9-benzyl-3-chlorocarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXGJARQSVGBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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